
Methyl 4-(chloromethyl)-5-methyl-2-furoate
Descripción general
Descripción
Methyl 4-(chloromethyl)-5-methyl-2-furoate: is an organic compound belonging to the furan family It is characterized by a furan ring substituted with a chloromethyl group at the 4-position and a methyl group at the 5-position, with a methyl ester functional group at the 2-position
Mecanismo De Acción
Target of Action
Methyl 4-(chloromethyl)-5-methyl-2-furoate is a complex organic compound that can participate in various chemical reactions. It’s often used in the Suzuki–Miyaura cross-coupling reaction , a widely applied transition metal catalyzed carbon–carbon bond-forming reaction . The primary targets of this compound are organoboron reagents, which are relatively stable, readily prepared, and generally environmentally benign .
Mode of Action
The compound interacts with its targets through a process called transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This interaction results in the formation of new carbon-carbon bonds, which is a crucial step in many organic synthesis reactions .
Biochemical Pathways
The compound is likely involved in the methylerythritol 4-phosphate (MEP) pathway . The MEP pathway is one of the two independent pathways in plants for the synthesis of isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP), the basic five-carbon units for all isoprenoids . The MEP pathway is localized to the chloroplast .
Result of Action
The result of the compound’s action is the formation of new carbon-carbon bonds, which is a crucial step in many organic synthesis reactions . This can lead to the production of a wide variety of complex organic compounds, including pharmaceuticals and materials for industrial applications.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction, in which this compound is often used, requires mild and functional group tolerant reaction conditions . Additionally, the compound’s action in the MEP pathway would be influenced by the conditions within the chloroplast .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(chloromethyl)-5-methyl-2-furoate typically involves the chloromethylation of methyl 5-methyl-2-furoate. This can be achieved through the reaction of methyl 5-methyl-2-furoate with formaldehyde and hydrochloric acid under acidic conditions. The reaction proceeds via the formation of a chloromethyl carbocation intermediate, which then reacts with the furan ring to yield the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, thereby optimizing the reaction conditions and yield. The use of catalysts and solvents may also be employed to enhance the reaction rate and selectivity.
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: The chloromethyl group in Methyl 4-(chloromethyl)-5-methyl-2-furoate can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by various nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The furan ring can be oxidized under specific conditions to form furan derivatives with different oxidation states.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products:
Substitution Products: Various substituted furan derivatives depending on the nucleophile used.
Oxidation Products: Oxidized furan derivatives such as furanones or furandiones.
Reduction Products: Alcohol derivatives of the original ester compound.
Aplicaciones Científicas De Investigación
Chemistry: Methyl 4-(chloromethyl)-5-methyl-2-furoate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the construction of heterocyclic compounds and other functionalized molecules.
Biology and Medicine: In biological research, this compound is used to study the reactivity and behavior of furan derivatives in biological systems. It may also be explored for its potential pharmacological properties, such as antimicrobial or anticancer activities.
Industry: In the industrial sector, this compound is utilized in the production of agrochemicals, pharmaceuticals, and fine chemicals. Its reactivity makes it a valuable intermediate in the synthesis of various chemical products.
Comparación Con Compuestos Similares
Methyl 5-methyl-2-furoate: Lacks the chloromethyl group, making it less reactive in nucleophilic substitution reactions.
Methyl 4-(bromomethyl)-5-methyl-2-furoate: Similar structure but with a bromine atom instead of chlorine, which may exhibit different reactivity and selectivity in chemical reactions.
Methyl 4-(hydroxymethyl)-5-methyl-2-furoate: Contains a hydroxymethyl group instead of chloromethyl, leading to different chemical properties and reactivity.
Uniqueness: Methyl 4-(chloromethyl)-5-methyl-2-furoate is unique due to the presence of the chloromethyl group, which imparts high reactivity towards nucleophiles. This makes it a valuable intermediate for the synthesis of a wide range of chemical products. Its versatility and reactivity distinguish it from other similar compounds, making it an important compound in organic synthesis and industrial applications.
Propiedades
IUPAC Name |
methyl 4-(chloromethyl)-5-methylfuran-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClO3/c1-5-6(4-9)3-7(12-5)8(10)11-2/h3H,4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSQLZOXWRIQRDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(O1)C(=O)OC)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70358767 | |
| Record name | Methyl 4-(chloromethyl)-5-methyl-2-furoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70358767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98490-89-2 | |
| Record name | Methyl 4-(chloromethyl)-5-methyl-2-furoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70358767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




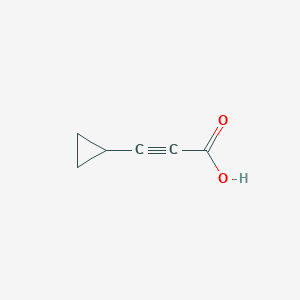
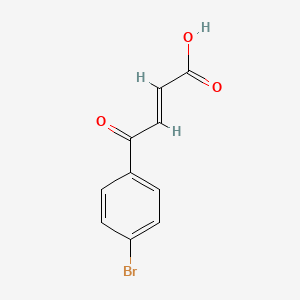
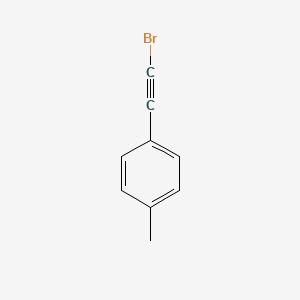
![[Bromo(difluoro)methyl]benzene](/img/structure/B1268598.png)
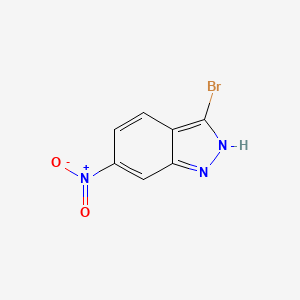

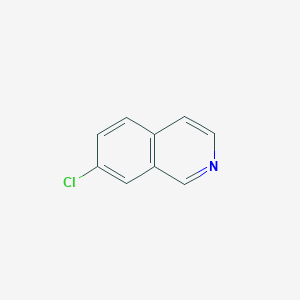
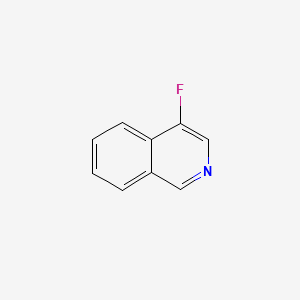
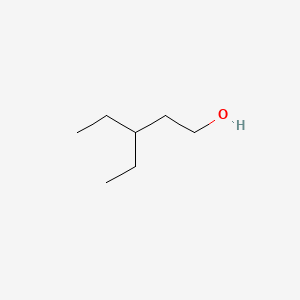
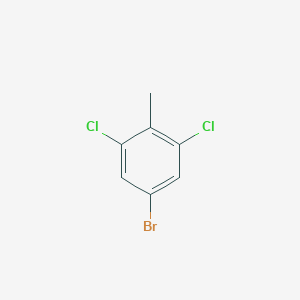
![3-Bromofuro[2,3-b]pyridine](/img/structure/B1268614.png)
